N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl chain, and a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-12-16(15-6-7-15)18-17(20)19-10-8-13-4-2-3-5-14(13)9-11-19/h2-5,15-16H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVMGYVLCVTBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCC3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.
Attachment of the Methoxyethyl Chain: The methoxyethyl chain can be attached through an alkylation reaction, using a suitable alkylating agent like methoxyethyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-cyclopropyl-2-methoxyethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can be compared with other similar compounds, such as:
N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine: This compound shares the cyclopropyl and methoxyethyl groups but has a different core structure.
N-(1-cyclopropyl-2-methoxyethyl)-N-propylthiourea: This compound has a similar side chain but differs in the functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
